molecular formula C13H10O3 B1599294 2-(2-hydroxyphenyl)benzoic Acid CAS No. 4445-30-1

2-(2-hydroxyphenyl)benzoic Acid

Cat. No. B1599294
CAS RN: 4445-30-1
M. Wt: 214.22 g/mol
InChI Key: LTDWHGJBVJGQKY-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)benzoic Acid, also known as 2-(4-Hydroxyphenylazo)benzoic acid or HABA, is a compound used in various applications . It has a molecular weight of 242.23 and its linear formula is HOC6H4N=NC6H4CO2H .


Synthesis Analysis

The synthesis of 2-(2-hydroxyphenyl)benzoic Acid involves coupling reactions with aryl dibromides and 2-hydroxyphenyl benzimidazole . It can also be synthesized from t-cinnamic acid .


Molecular Structure Analysis

The molecular structure of 2-(2-hydroxyphenyl)benzoic Acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The core of simple phenolic acid is a single aromatic ring .


Chemical Reactions Analysis

2-(2-hydroxyphenyl)benzoic Acid reacts rapidly with boronic acid and emits strong fluorescence . It’s used in matrix-assisted laser desorption/ionization mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-hydroxyphenyl)benzoic Acid include a melting point of 204-208 °C and solubility in ethanol of 20 mg/mL . It’s a weak acid due to the presence of the aromatic ring .

Scientific Research Applications

  • Structural and Vibrational Studies

    • Muthu and Paulraj (2013) investigated the structures and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid (HPCBA) using experimental and theoretical methods. They studied its molecular structures, vibrational wavenumbers, infrared intensities, and Raman activities, providing insights into the physical properties of this compound (Muthu & Paulraj, 2013).
  • Applications in Molecular and Crystal Structures

    • The study of molecular and crystal structures of matrices used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been facilitated by derivatives of benzoic acid, such as 2-(4-hydroxyphenylazo)benzoic acid. This work by Qian and Huang (2005) shows the significance of such compounds in advanced analytical techniques (Qian & Huang, 2005).
  • Role in Organic Synthesis

    • Research by So and Heeschen (1997) on the mechanism of 2-phenylbenzoxazole formation from benzoic acid in polyphosphoric acid highlights the role of derivatives like 2-(2-hydroxyphenyl)benzoic acid in synthetic organic chemistry, especially in the formation of heterocyclic compounds (So & Heeschen, 1997).
  • Polymers and Materials Science

    • Berard et al. (1994) explored the use of 2-(4′-Hydroxyphenylbenzoyl)benzoic acid in the synthesis of high molecular weight linear polymers. These polymers demonstrated significant thermooxidative stability and potential for advanced materials applications (Berard et al., 1994).
  • Complex Formation with Metal Ions

    • Studies like those conducted by Pisano et al. (2013) on V(IV)O complex formation with tridentate ligands, including derivatives of benzoic acid like 2-hydroxyphenyl benzoic acid, reveal the compound's potential in coordination chemistry and metal ion interactions (Pisano et al., 2013).
  • Environmental and Biodegradation Studies

    • Research by Catelani et al. (1973) on the metabolism of biphenyl in Pseudomonas putida, where 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid was identified as a metabolic product, indicates the environmental relevance of benzoic acid derivatives in biodegradation processes (Catelani et al., 1973).
  • Electrochemistry and Sensor Applications

    • Mandić et al. (2004) studied the electrochemical reduction of azo bond in derivatives of benzoic acid, highlighting the significance of such compounds in the development of electrochemical sensors and analytical methodologies (Mandić et al., 2004).

Safety And Hazards

2-(2-hydroxyphenyl)benzoic Acid may cause skin and eye irritation . It’s advised to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

Future Directions

The future directions of 2-(2-hydroxyphenyl)benzoic Acid research could involve its use as a sensor compound that emits strong fluorescence with a high quantum yield immediately after reacting with boronic acid .

properties

IUPAC Name

2-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDWHGJBVJGQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407758
Record name 2-(2-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyphenyl)benzoic Acid

CAS RN

4445-30-1
Record name 2-(2-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-2-biphenylcarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DS Noyce, JW Weldon - Journal of the American Chemical …, 1952 - ACS Publications
A wide variety of compounds have been isolated from lichens. Many have been shown to be highly substituted derivatives of 2-(2-hydroxyphenoxy)-benzoic acid lactone (I) and have …
Number of citations: 15 pubs.acs.org
RL Letsinger, JG Traynham… - Journal of the American …, 1952 - ACS Publications
Aryllithium compounds2, 3 and dialkylmagnesium compounds4 react with cyclohexene oxide to give (after hydrolysis) 2-substituted cyclohexanols. Un-der similar conditions, however, …
Number of citations: 32 pubs.acs.org
M Yu, BB Snider - Tetrahedron, 2011 - Elsevier
The Diels–Alder reaction of maldoxin with an isopropenylallene at 60–75C afforded an adduct closely related to chloropestolide A (24%) and a second adduct (0–11%) that underwent …
Number of citations: 22 www.sciencedirect.com
D Ren, Y Huang, S Li, Z Wang, S Zhang… - Environmental …, 2022 - Taylor & Francis
The degradation of persistent organic pollutants (POPs) in the simulated wastewaters was investigated by Fe-C micro-electrolysis system. With phenanthrene (PHE) and 2,4-…
Number of citations: 10 www.tandfonline.com
CECJB Sutherland - 2010 - Springer
Number of citations: 0
渡邊恭男 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
Attempted cleavage of dibenzofuran (1) with metallic lithium in dioxane by Gilman and Esmay is applicable to certain diphenyl ether derivatives. By this method, diphenyl ether (IV) was …
Number of citations: 2 www.jstage.jst.go.jp

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